3-Ethyl-1-pentene (CAS 4038-04-4) is a branched alpha-olefin characterized by an ethyl substitution at the allylic C3 position. In industrial and advanced laboratory settings, it is primarily procured as a specialty comonomer for Ziegler-Natta and metallocene-catalyzed polymerizations, as well as a sterically hindered building block in organic synthesis [1]. With a boiling point of approximately 84.5 °C and a density of 0.692 g/mL, it offers a highly volatile, easily processable liquid profile [2]. Its distinct structural bulk near the terminal vinyl group fundamentally alters its coordination kinetics and insertion stereochemistry compared to mainstream linear alpha-olefins, making it a critical material for engineering specialized polyolefin elastomers, cyclic olefin copolymers, and stereoregular macromolecules.
Substituting 3-ethyl-1-pentene with common linear alpha-olefins (such as 1-heptene or 1-hexene) or alternative branched isomers (like 3-methyl-1-hexene) compromises both reaction kinetics and final material properties. Linear analogs lack the C3-steric bulk required to enforce the rigid H-skew conformation during catalyst coordination, resulting in drastically different diastereoselectivity and comonomer incorporation rates [1]. Consequently, polymers synthesized with 1-heptene exhibit tighter chain packing and higher crystallinity, failing to replicate the specific free-volume expansion imparted by the 3-ethyl branching. Furthermore, in downstream purification, the ~9 °C higher boiling point of 1-heptene (93.6 °C) compared to 3-ethyl-1-pentene (84.5 °C) alters stripping and devolatilization parameters, disrupting established continuous-flow manufacturing processes [2].
3-Ethyl-1-pentene exhibits a boiling point of 84.5 °C, which is significantly lower than its linear structural isomer, 1-heptene (boiling point 93.6 °C) [1]. This ~9 °C reduction in boiling point is driven by the disrupted intermolecular van der Waals packing caused by the C3-ethyl branch. In industrial gas-phase or solution-phase polymerizations, this higher volatility translates to a lower energy requirement for the devolatilization and stripping of unreacted monomer from the polymer matrix.
| Evidence Dimension | Boiling point / Volatility |
| Target Compound Data | 84.5 °C |
| Comparator Or Baseline | 1-Heptene (93.6 °C) |
| Quantified Difference | 9.1 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Procuring the branched isomer reduces thermal energy costs during downstream unreacted monomer recovery and minimizes thermal degradation risks for sensitive copolymer products.
The presence of the ethyl group at the C3 position forces 3-ethyl-1-pentene to adopt a distorted H-skew conformation during coordination to transition metal centers (e.g., Ti-based Ziegler-Natta catalysts) [1]. Compared to linear alpha-olefins like 1-hexene or 1-heptene, this steric bulk significantly increases the activation energy for insertion, lowering the absolute initiation rate constant but drastically enhancing the diastereoselectivity of the insertion step. The steric repulsion between the C3-ethyl substituent and the catalyst ligands dictates a highly stereoregular anti-Markovnikov addition.
| Evidence Dimension | Catalyst coordination conformation and stereoselectivity |
| Target Compound Data | Enforces rigid H-skew conformation, resulting in high diastereoselectivity |
| Comparator Or Baseline | Linear alpha-olefins (Flexible coordination, lower inherent diastereoselectivity) |
| Quantified Difference | Enhanced steric repulsion at the active metal-methyl bond leading to superior stereocontrol |
| Conditions | Ziegler-Natta / Metallocene catalyzed olefin polymerization |
Essential for buyers engineering highly stereoregular polyolefins or specialized elastomers where precise microstructural control is required.
3-Ethyl-1-pentene is highly susceptible to transition-metal-catalyzed isomerization (e.g., using iron carbonyl catalysts) to form 3-ethyl-2-pentene via a pi-allyl metal hydride intermediate [1]. Because the migration of the double bond yields a heavily stabilized trisubstituted internal olefin, the thermodynamic driving force for this isomerization is exceptionally high compared to the isomerization of 1-heptene (which only yields disubstituted 2-heptene or 3-heptene). This makes 3-ethyl-1-pentene an ideal terminal-olefin precursor for generating specific, sterically congested internal double bonds.
| Evidence Dimension | Thermodynamic stability of isomerization product |
| Target Compound Data | Isomerizes to trisubstituted 3-ethyl-2-pentene |
| Comparator Or Baseline | 1-Heptene (Isomerizes to disubstituted 2-heptene) |
| Quantified Difference | Formation of a more thermodynamically stable trisubstituted vs. disubstituted alkene |
| Conditions | Iron carbonyl catalyzed isomerization at elevated temperatures |
Buyers synthesizing complex, sterically hindered organic frameworks can utilize this compound to efficiently generate targeted trisubstituted double bonds that are otherwise difficult to assemble.
Used as a sterically demanding comonomer alongside ethylene to produce low-density interpolymers with enhanced free volume and modified impact resistance, outperforming standard 1-hexene copolymers in specific elastomeric applications [1].
Procured for fundamental and applied research in metallocene and Ziegler-Natta catalysis, where its C3-branching is utilized to probe and maximize the diastereoselectivity of the first monomer insertion [2].
Utilized in organic synthesis workflows where transition-metal-catalyzed isomerization of the terminal double bond is employed to cleanly generate the trisubstituted 3-ethyl-2-pentene for downstream functionalization [3].